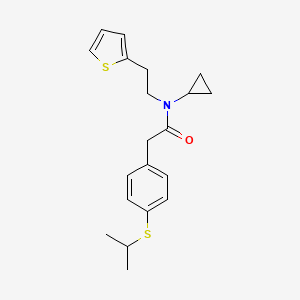

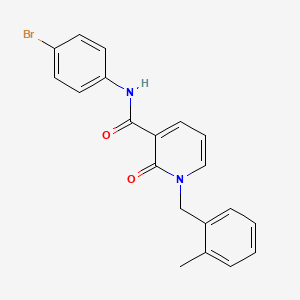

![molecular formula C18H17BrN2O3S B2970861 Methyl 3-{[(benzoylamino)carbothioyl]amino}-3-(4-bromophenyl)propanoate CAS No. 691873-23-1](/img/structure/B2970861.png)

Methyl 3-{[(benzoylamino)carbothioyl]amino}-3-(4-bromophenyl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Diastereoselective Alkylation

Methyl 3-{[(benzoylamino)carbothioyl]amino}-3-(4-bromophenyl)propanoate plays a role in the diastereoselective alkylation of amino acids, facilitating the synthesis of enantiomerically pure compounds. This process is essential for developing pharmaceuticals that require specific stereochemistry for their biological activity (Estermann & Seebach, 1988).

Practical Synthesis of Orally Active Antagonists

The compound is involved in synthesizing orally active CCR5 antagonists, crucial for treating various diseases, including HIV. This synthesis route highlights its role in creating complex molecules with significant therapeutic potential (Ikemoto et al., 2005).

Electrochemical Behavior

Research on the electrochemical behavior of related compounds in protic mediums suggests potential applications in developing new electrochemical sensors or synthesis methodologies for pharmaceutical compounds (David et al., 1995).

Catalyst Preparation

The compound is utilized in preparing catalysts for ketone reduction, illustrating its importance in catalysis and organic synthesis. These catalysts can be applied in various industrial processes to create environmentally friendly and efficient production methods (Facchetti et al., 2016).

Palladium-Catalyzed Annulation

Its derivatives are used in palladium-catalyzed annulations to synthesize complex heterocyclic compounds. This method is highly valuable for constructing pharmacologically active molecules with potential applications in drug discovery (Tian et al., 2003).

Synthesis of Heterocyclic Compounds

Transformations of Methyl 2-Benzoylamino-2-oxobutanoate into oxazolo[4,5-c]quinoline and 1-substituted 1H-imidazole-4-carboxylate derivatives show its utility in synthesizing heterocyclic compounds with potential pharmacological activities (Stanovnik et al., 2003).

Propiedades

IUPAC Name |

methyl 3-(benzoylcarbamothioylamino)-3-(4-bromophenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O3S/c1-24-16(22)11-15(12-7-9-14(19)10-8-12)20-18(25)21-17(23)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H2,20,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPFRLMUNKIJDKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=C(C=C1)Br)NC(=S)NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-{[(benzoylamino)carbothioyl]amino}-3-(4-bromophenyl)propanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyanocyclobutyl)-N-methylpropanamide](/img/structure/B2970778.png)

![8-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one](/img/structure/B2970779.png)

![5-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2970785.png)

![N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(2-hydroxyethyl)thiourea](/img/structure/B2970786.png)

![3-(4-Ethoxyphenyl)-6-(4-fluorophenyl)-5-(pyridin-3-ylmethylsulfanyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2970789.png)

![1-(Cyclopropylmethyl)-2-[(2,2-dimethyl-3,4-dihydrochromen-7-yl)oxymethyl]aziridine](/img/structure/B2970792.png)